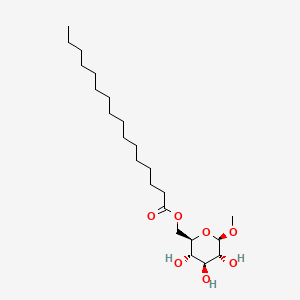
Methyl 6-palmitoyl-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-palmitoyl-beta-D-glucopyranoside is a synthetic glycoside compound characterized by its molecular formula C23H44O7 and a molecular weight of 432.5913. This compound is a derivative of beta-D-glucopyranose, where a palmitoyl group is attached to the sixth carbon atom, and a methyl group is attached to the anomeric carbon.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of beta-D-glucopyranose with palmitic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of enzymatic methods to achieve higher specificity and yield. Enzymes such as lipases can be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups on the glucopyranose ring can participate in substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions, room temperature to reflux.
Reduction: LiAlH4, ether solvent, low temperatures.
Substitution: Halogenating agents (e.g., PBr3), nucleophiles (e.g., methanol), solvent systems (e.g., DMF, DMSO).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, alkylated products.
Aplicaciones Científicas De Investigación
Methyl 6-palmitoyl-beta-D-glucopyranoside has various applications in scientific research:
Chemistry: It serves as a glycosyl donor in glycosylation reactions, aiding in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used in studying carbohydrate-protein interactions, as it can mimic natural glycolipids found in cell membranes.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and antibacterial agents due to its ability to disrupt microbial cell membranes.
Industry: It is utilized in the production of surfactants and emulsifiers, enhancing the stability and texture of various products.
Mecanismo De Acción
The mechanism by which methyl 6-palmitoyl-beta-D-glucopyranoside exerts its effects involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane permeabilization and disruption of cellular processes.
Comparación Con Compuestos Similares
Methyl alpha-D-glucopyranoside: A structural isomer with a different glycosidic linkage.
6-palmitoyl-beta-D-glucopyranoside: Lacks the methyl group at the anomeric carbon.
Methyl 6-palmitoyl-alpha-D-glucopyranoside: Similar to the compound but with an alpha glycosidic linkage.
Uniqueness: Methyl 6-palmitoyl-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both a palmitoyl and a methyl group, which influence its reactivity and biological activity.
Propiedades
Número CAS |
66891-12-1 |
|---|---|
Fórmula molecular |
C23H44O7 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(24)29-17-18-20(25)21(26)22(27)23(28-2)30-18/h18,20-23,25-27H,3-17H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1 |
Clave InChI |
SJKQXPHDQOGXOL-DODNOZFWSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


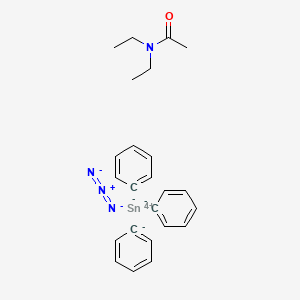
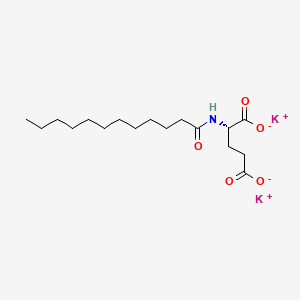
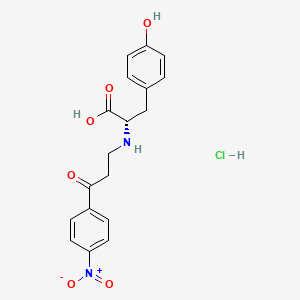
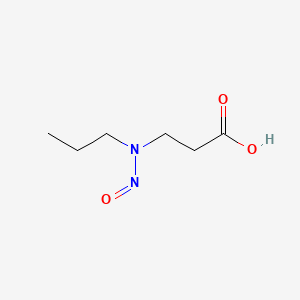
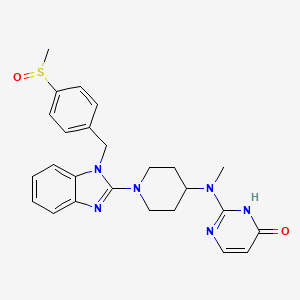
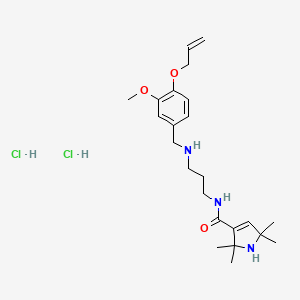
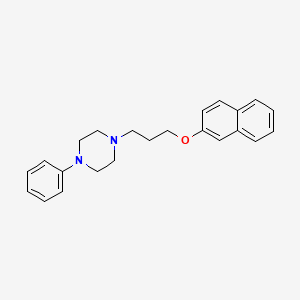
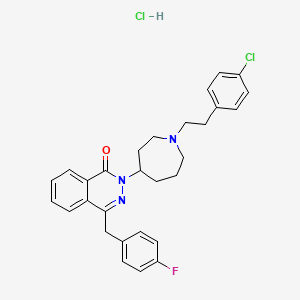
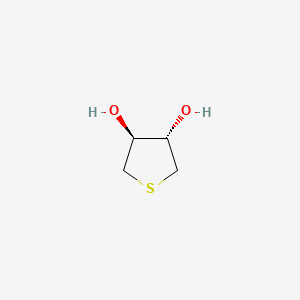
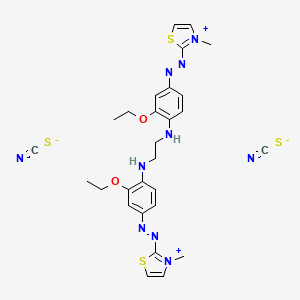
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
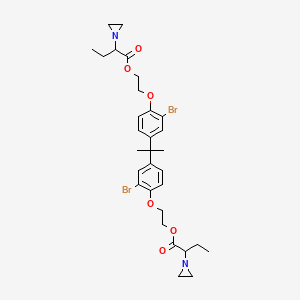
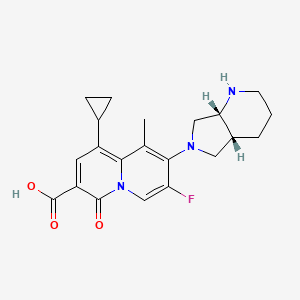
![bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid](/img/structure/B15184936.png)
